molecular formula C34H48Cl2N10O14 B12348887 CID 156592342

CID 156592342

Cat. No.: B12348887
M. Wt: 891.7 g/mol
InChI Key: NDGXCSJIBSWWRQ-QKMKONQQSA-N
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Description

CID 156592342, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are primarily produced by cyanobacteria, such as Oscillatoria species, and are associated with potent biological activities, including cytotoxicity and ion channel modulation . Oscillatoxin E features a macrocyclic structure with unique side-chain modifications that distinguish it from other derivatives in its class.

Properties

Molecular Formula

C34H48Cl2N10O14

Molecular Weight

891.7 g/mol

InChI

InChI=1S/C22H30Cl2N10.2C6H9O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*5,7-11H,1H2,(H,12,13)/t;2*5-/m.11/s1

InChI Key

NDGXCSJIBSWWRQ-QKMKONQQSA-N

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C](O)[C](O)[C](O)[C@@H](O)C(=O)O.C(O)[C](O)[C](O)[C](O)[C@@H](O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C([C]([C]([C](C(C(=O)O)O)O)O)O)O.C([C]([C]([C](C(C(=O)O)O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine digluconate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.

    Reduction: Reduction reactions are not typical for chlorhexidine digluconate.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with chlorhexidine digluconate include strong acids and bases, which can affect its stability and efficacy. The compound is most stable in aqueous solutions with a pH range of 5-8 .

Major Products Formed

The major products formed from reactions involving chlorhexidine digluconate depend on the specific reaction conditions. For example, hydrolysis can yield p-chloroaniline, especially at elevated temperatures and alkaline pH .

Comparison with Similar Compounds

Structural Insights :

  • Oscillatoxin D vs.
  • 30-Methyl-Oscillatoxin D : Methylation increases hydrophobicity, likely improving its ability to traverse lipid bilayers .
  • Oscillatoxin F : The truncated side chain and absence of epoxide correlate with diminished bioactivity, suggesting structural motifs critical for potency .

Physicochemical Properties (Inferred from Structural Data)

While explicit data for oscillatoxin E are unavailable in the provided evidence, properties can be extrapolated from analogues and structural trends:

Property Oscillatoxin D (CID 101283546) Oscillatoxin E (CID 156592342) 30-Methyl-D (CID 185389)
LogP (Predicted) ~2.5 (hydrophilic core) ~3.0 (epoxide increases polarity) ~3.5 (methyl enhances hydrophobicity)
Solubility Low in water, moderate in DMSO Moderate in polar solvents Low in aqueous buffers
Bioavailability Limited due to size Similar to D Improved membrane uptake

Notes:

  • LogP values are estimated based on functional groups (e.g., hydroxyl, methyl, epoxide).
  • Solubility trends align with polarity differences; oscillatoxin E’s epoxide may improve solubility in polar solvents compared to methylated analogues .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 156592342?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • "How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control compound] under [experimental conditions]?"
  • Ensure feasibility by aligning with available resources (e.g., synthesis protocols, analytical tools) .
    • Avoid vague phrasing like "What is the effect of this compound?"; instead, specify variables (e.g., concentration, timepoints, endpoints) .

Q. What strategies ensure a comprehensive literature review for this compound?

  • Methodological Answer :

  • Step 1 : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [pathway] NOT commercial") .
  • Step 2 : Prioritize primary sources (peer-reviewed journals) over reviews or patents. Cross-reference citations in recent papers to identify foundational studies .
  • Step 3 : Map gaps using tools like VOSviewer to visualize understudied areas (e.g., "this compound in [specific disease model]") .

Q. How to design a baseline experimental protocol for this compound?

  • Methodological Answer :

  • Replication : Start with published methods for synthesizing or characterizing this compound, ensuring reproducibility by including negative controls and triplicate trials .
  • Documentation : Follow guidelines from Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry for detailing materials, equipment, and statistical thresholds (e.g., p-value < 0.05) .
  • Validation : Use orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) to verify results .

Advanced Research Questions

Q. How to address contradictory data in studies on this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies. For example, discrepancies in IC50 values may arise from assay variability (e.g., colorimetric vs. fluorometric assays) .
  • Triangulation : Validate findings using multiple models (e.g., in vitro, in silico, ex vivo) and share raw data via repositories like Zenodo for transparency .
  • Peer Feedback : Present preliminary data at conferences or preprint platforms (e.g., bioRxiv) to gather critiques before final submission .

Q. What advanced techniques optimize the mechanistic study of this compound?

  • Methodological Answer :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map this compound's multi-target effects .
  • Computational Modeling : Use molecular docking (AutoDock) or MD simulations (GROMACS) to predict binding affinities and conformational changes .
  • High-Throughput Screening : Employ dose-response matrices to identify synergistic/antagonistic interactions with co-administered compounds .

Q. How to refine methodology for this compound in interdisciplinary research?

  • Methodological Answer :

  • Collaborative Frameworks : Align with collaborators using standardized protocols (e.g., MIAME for genomics, ARRIVE for animal studies) to ensure cross-disciplinary reproducibility .
  • Ethical Compliance : Address dual-use concerns (e.g., toxicity data misuse) via institutional biosafety committees (IBCs) .
  • Funding Alignment : Tailor grant proposals to agencies prioritizing translational gaps (e.g., NIH R01 for mechanistic studies vs. NSF for basic chemistry) .

Data Analysis and Validation

Q. How to ensure statistical robustness in this compound studies?

  • Methodological Answer :

  • Power Analysis : Calculate sample sizes using G*Power to avoid Type I/II errors, especially in low-n studies (e.g., rare cell types) .
  • Multivariate Analysis : Apply PCA or PLS-DA to disentangle confounding variables (e.g., batch effects in metabolomics) .
  • Open Tools : Use R/Bioconductor packages (e.g., limma for omics) or Python libraries (e.g., SciPy) for reproducible workflows .

Q. What strategies validate this compound's novelty in a saturated research field?

  • Methodological Answer :

  • Patent Mining : Use Derwent Innovation or Lens.org to verify no prior claims on this compound's [specific application] .
  • Benchmarking : Compare efficacy/toxicity against gold-standard compounds using standardized metrics (e.g., therapeutic index) .
  • Preclinical Relevance : Validate findings in human-derived models (e.g., organoids, patient-derived xenografts) to bridge in vitro-in vivo gaps .

Tables for Methodological Reference

Framework Application to this compound Key Citations
PICOT Define population (e.g., cancer cell lines), intervention (dose range), comparison (standard chemo), outcome (apoptosis markers).
FINER Criteria Ensure feasibility (lab resources), novelty (uncharted signaling pathways), relevance (therapeutic potential).
Orthogonal Validation Confirm HPLC purity >95%, NMR structural fidelity, and cytotoxicity via MTT and Annexin V assays.

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